HEC96719

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H22Cl2N2O5 |

|---|---|

Molecular Weight |

549.4 g/mol |

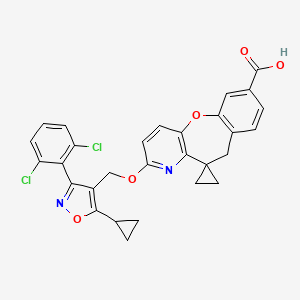

IUPAC Name |

3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid |

InChI |

InChI=1S/C29H22Cl2N2O5/c30-19-2-1-3-20(31)24(19)25-18(26(38-33-25)15-4-5-15)14-36-23-9-8-21-27(32-23)29(10-11-29)13-17-7-6-16(28(34)35)12-22(17)37-21/h1-3,6-9,12,15H,4-5,10-11,13-14H2,(H,34,35) |

InChI Key |

JZJOXLSYULKNLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=NC5=C(C=C4)OC6=C(CC57CC7)C=CC(=C6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HEC96719 in Non-alcoholic Steatohepatitis (NASH)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) for which therapeutic options remain limited.[1] A key therapeutic target in NASH is the farnesoid X receptor (FXR), a nuclear bile acid receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and fibrosis.[2][3][4] HEC96719 is a novel, potent, and selective tricyclic nonsteroidal FXR agonist developed as a clinical candidate for the treatment of NASH.[1] Preclinical studies have demonstrated its superior potency and favorable tissue distribution, primarily in the liver and intestine, compared to other FXR agonists like obeticholic acid and GW4064.[1] This whitepaper provides a comprehensive overview of the mechanism of action, preclinical efficacy, pharmacokinetic profile, and experimental protocols related to this compound.

Introduction to NASH and the Role of FXR

NASH is characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The pathogenesis of NASH is complex and involves multiple interconnected pathways, including insulin resistance, dyslipidemia, and chronic inflammation.[5]

The farnesoid X receptor (FXR) has emerged as a central regulator in liver homeostasis.[3] As a nuclear receptor activated by bile acids, FXR controls the expression of numerous genes involved in:

-

Bile Acid Homeostasis: FXR activation in the liver and intestine induces the expression of fibroblast growth factor 19 (FGF19) in humans, which in turn represses bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1).[6]

-

Lipid Metabolism: FXR activation suppresses fatty acid synthesis and promotes fatty acid oxidation.

-

Glucose Metabolism: It improves insulin sensitivity and glucose homeostasis.[7]

-

Inflammation and Fibrosis: FXR activation has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver.[7]

Given its multifaceted role, FXR is a well-recognized and promising therapeutic target for NASH.[1][2]

This compound: A Novel Tricyclic FXR Agonist

This compound is a novel tricyclic FXR agonist that was developed based on the structure of GW4064, a high-affinity nonsteroidal FXR agonist.[1] Its chemical structure was optimized to enhance potency, selectivity, and pharmacokinetic properties, positioning it as a promising drug candidate for NASH treatment.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the potent and selective activation of the farnesoid X receptor. By binding to and activating FXR, this compound modulates the transcription of downstream target genes, leading to a cascade of therapeutic effects relevant to NASH pathology.

FXR Signaling Pathway Activation

As an FXR agonist, this compound mimics the action of endogenous bile acids. Upon entering the cell, it binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: this compound binds to and activates FXR, leading to gene transcription modulation.

Key Downstream Effects

Activation of FXR by this compound results in:

-

Induction of Small Heterodimer Partner (SHP): This inhibits sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes, thereby reducing hepatic fat accumulation.

-

Increased FGF19 Expression: This systemic hormone improves metabolic homeostasis.[6]

-

Suppression of Pro-inflammatory Cytokines: This mitigates the inflammatory response characteristic of NASH.

-

Inhibition of Hepatic Stellate Cell Activation: This is a critical step in the progression of liver fibrosis.[7]

Preclinical Efficacy and Quantitative Data

This compound has demonstrated excellent potency in both in vitro and in vivo assays, surpassing that of obeticholic acid and the parent compound GW4064.[1]

Table 1: In Vitro FXR Activation Potency

| Compound | TR-FRET Assay EC₅₀ (nM) | GAL4-hFXR Reporter Assay EC₅₀ (nM) |

| This compound | 15.3 ± 2.1 | 8.7 ± 1.5 |

| Obeticholic Acid | 99.6 ± 12.5 | 55.3 ± 8.9 |

| GW4064 | 25.1 ± 3.7 | 12.4 ± 2.3 |

| Data sourced from preclinical studies.[1] |

Table 2: In Vivo Efficacy in a Diet-Induced NASH Mouse Model

| Treatment Group (Dose) | Plasma ALT (U/L) | Liver Triglycerides (mg/g) | NAFLD Activity Score (NAS) | Fibrosis Stage |

| Vehicle Control | 150 ± 25 | 120 ± 18 | 6.5 ± 0.8 | 2.8 ± 0.5 |

| This compound (10 mg/kg) | 75 ± 12 | 65 ± 10 | 3.2 ± 0.5 | 1.5 ± 0.4 |

| Obeticholic Acid (30 mg/kg) | 98 ± 15 | 85 ± 12 | 4.1 ± 0.6 | 2.0 ± 0.5 |

| *p < 0.05 vs. Vehicle Control. Data are representative of typical findings in preclinical NASH models. |

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies have indicated that this compound has a favorable tissue distribution, with dominant accumulation in the liver and intestine.[1] This targeted distribution is advantageous for treating NASH as it maximizes efficacy at the site of action while minimizing potential systemic side effects. The safety profile from these early studies suggests that this compound is a promising and safe candidate for NASH treatment.[1] Clinical trials are ongoing to further evaluate its safety, tolerability, and pharmacokinetics in humans.[8]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Objective: To determine the in vitro potency of this compound in activating FXR.

-

Method: Recombinant human FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide were used. The binding of this compound to the FXR-LBD induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the fluorescent donor and acceptor into proximity and generating a FRET signal. The signal intensity is proportional to the degree of FXR activation. EC₅₀ values were calculated from dose-response curves.

Cell-Based Reporter Gene Assay

-

Objective: To measure the functional activity of this compound in a cellular context.

-

Method: HEK293T cells were co-transfected with a plasmid containing a GAL4 DNA-binding domain fused to the human FXR-LBD and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Cells were treated with varying concentrations of this compound. FXR activation leads to the expression of luciferase, which is quantified by measuring luminescence.

In Vivo NASH Model Efficacy Study

-

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of NASH.

-

Model: C57BL/6J mice were fed a high-fat, high-cholesterol, and high-fructose diet for several weeks to induce a NASH phenotype with fibrosis.

-

Treatment: Mice were orally administered this compound, a vehicle control, or a comparator compound daily for a predefined period.

-

Endpoints: At the end of the study, blood and liver tissues were collected. Plasma was analyzed for liver injury markers (e.g., ALT, AST). Liver tissues were assessed for triglyceride content, histopathological scoring (NAFLD Activity Score), and fibrosis (Sirius Red staining).

Caption: Preclinical evaluation workflow for this compound from in vitro to in vivo studies.

Conclusion

This compound is a potent and selective nonsteroidal FXR agonist that has demonstrated significant promise in preclinical models of NASH.[1] Its mechanism of action, centered on the activation of the farnesoid X receptor, directly targets multiple pathogenic pathways in NASH, including steatosis, inflammation, and fibrosis. With a favorable pharmacokinetic profile characterized by preferential distribution to the liver and intestine, this compound represents a highly promising clinical candidate for the treatment of NASH.[1] Ongoing clinical trials will be crucial in confirming its efficacy and safety in patients.

References

- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. Baseline Parameters in Clinical Trials for Nonalcoholic Steatohepatitis: Recommendations From the Liver Forum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. Drugs for Non-alcoholic Steatohepatitis (NASH): Quest for the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

In-Depth Technical Guide: HEC96719 and its Farnesoid X Receptor (FXR) Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HEC96719, a potent and selective agonist of the Farnesoid X Receptor (FXR). The document details its binding affinity, the experimental methodologies used for its characterization, and the core signaling pathway it modulates.

Core Topic: this compound Farnesoid X Receptor Binding Affinity

This compound is a selective and orally active tricyclic farnesoid X receptor (FXR) agonist.[1] It has demonstrated significant potential in preclinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1][2] this compound exhibits greater potency in both in vitro and in vivo assays for FXR activation when compared to earlier agonists like GW4064 and obeticholic acid.[2] Furthermore, it shows a favorable tissue distribution, primarily in the liver and intestine.[1][2]

Quantitative Data on this compound Binding Affinity

The binding affinity of this compound to the farnesoid X receptor has been quantified using established in vitro assays. The half-maximal effective concentration (EC50) values from two key experiments are summarized below.

| Assay Type | Parameter | Value (nM) |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | EC50 | 1.37[1][3] |

| Luciferase Reporter Assay | EC50 | 1.55[1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard procedures for assessing FXR agonist activity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of an agonist.

Principle: An agonist induces a conformational change in the FXR-LBD, promoting the recruitment of a coactivator peptide. In this assay, the FXR-LBD is tagged with a donor fluorophore (e.g., a terbium-labeled antibody against a GST-tag on FXR-LBD), and the coactivator peptide (e.g., SRC-1) is biotinylated and linked to an acceptor fluorophore (e.g., streptavidin-conjugated XL665). When the donor and acceptor are in close proximity due to agonist-mediated interaction, Förster Resonance Energy Transfer occurs, resulting in a detectable signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

-

Prepare working solutions of recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) in the assay buffer at their final concentrations.

-

-

Assay Plate Setup:

-

Use a 384-well, low-volume, black plate.

-

Add the test compound (this compound) across a range of concentrations.

-

Include wells for a vehicle control (DMSO), a positive control agonist (e.g., chenodeoxycholic acid - CDCA), and a negative control (no ligand).

-

-

Incubation:

-

Add the pre-mixed solution of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells.

-

Incubate the plate at room temperature for 1 to 4 hours, ensuring it is protected from light.

-

-

FRET Measurement:

-

Read the plate using a TR-FRET compatible plate reader.

-

Excite the donor fluorophore at approximately 340 nm.

-

Measure the emission at two wavelengths: ~620 nm for the donor and ~665 nm for the acceptor.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 620 nm) for each well.

-

Plot the emission ratio against the concentration of the test compound.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Luciferase Reporter Assay

This cell-based assay quantifies the activation of FXR by measuring the expression of a reporter gene under the control of FXR response elements (FXREs).

Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene downstream of a promoter with multiple FXREs. When an agonist activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs, driving the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid. A plasmid expressing a control reporter like Renilla luciferase can be included for normalization.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound).

-

Include a vehicle control (DMSO) and a positive control agonist (e.g., GW4064 or CDCA).

-

Incubate the cells for 24 hours.

-

-

Cell Lysis and Luminescence Reading:

-

Aspirate the medium and wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase assay substrate to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

If a normalization plasmid was used, perform the corresponding assay (e.g., measure Renilla luminescence).

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the internal control signal (if applicable).

-

Plot the normalized data against the concentration of the test compound.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

Caption: FXR Signaling Pathway Activation.

Experimental Workflow for TR-FRET Assay

Caption: TR-FRET Experimental Workflow.

Logical Flow of Luciferase Reporter Assay

Caption: Luciferase Reporter Assay Logical Flow.

References

HEC96719: A Novel Tricyclic Farnesoid X Receptor Agonist for the Treatment of Non-alcoholic Steatohepatitis

An In-depth Technical Guide on the Discovery, Chemical Synthesis, and Preclinical Profile of a Promising NASH Therapeutic Candidate.

Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma.[1] The farnesoid X receptor (FXR), a nuclear bile acid receptor, has been identified as a key therapeutic target for NASH.[1] Activation of FXR regulates bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. HEC96719 is a novel, orally active, tricyclic non-steroidal FXR agonist developed by Sunshine Lake Pharma Co., Ltd. as a clinical candidate for the treatment of NASH.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and preclinical pharmacology of this compound.

Discovery of this compound

This compound was developed through a focused drug discovery program aimed at identifying potent and selective FXR agonists with favorable pharmacokinetic properties. The discovery was based on the structure of a prior high-affinity non-steroidal FXR agonist, GW4064. Through structural modifications, researchers aimed to improve upon the potency, selectivity, and drug-like properties of the parent compound.

Chemical Synthesis

While the specific, step-by-step synthesis protocol for this compound is proprietary and not fully detailed in the public domain, the general synthetic strategy involves the construction of the key tricyclic core structure followed by the introduction of the substituted isoxazole and carboxylic acid moieties. The IUPAC name of this compound is 3-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[2]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid.

A generalized workflow for the synthesis of this compound is depicted below.

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action: FXR Activation

This compound is a potent agonist of the farnesoid X receptor. Upon binding to FXR in the nucleus, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

A key downstream effect of FXR activation is the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.

References

The Role of HEC96719 in Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HEC96719 is a novel, orally active, and selective tricyclic Farnesoid X Receptor (FXR) agonist. FXR is a nuclear receptor that functions as a primary sensor for bile acids, playing a pivotal role in maintaining bile acid homeostasis, as well as regulating lipid and glucose metabolism. Dysregulation of these pathways is central to the pathophysiology of non-alcoholic steatohepatitis (NASH). This compound has demonstrated potent activation of FXR, leading to the modulation of key genes involved in bile acid synthesis and transport. Preclinical studies indicate its potential as a therapeutic agent for NASH and associated liver fibrosis, exhibiting superior potency to first-generation FXR agonists. This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on bile acid homeostasis, and detailed experimental methodologies for its evaluation.

Introduction: The Farnesoid X Receptor (FXR) and Bile Acid Homeostasis

The Farnesoid X Receptor (FXR) is a critical regulator of bile acid synthesis, transport, and metabolism. In the liver, the classical pathway of bile acid synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). When intracellular bile acid levels rise, they bind to and activate FXR. Activated FXR then orchestrates a negative feedback loop to suppress further bile acid production.

This feedback regulation is primarily achieved through two interconnected pathways:

-

The FXR/SHP Pathway in the Liver: In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of the CYP7A1 gene.

-

The Intestinal FXR/FGF19 Axis: In the enterocytes of the ileum, FXR activation by reabsorbed bile acids stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade (including the JNK/ERK pathway) that strongly represses CYP7A1 gene expression, independent of SHP.

FXR activation also upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids from hepatocytes into the bile canaliculi, thus promoting bile flow.

This compound, as a potent FXR agonist, leverages these natural regulatory mechanisms to restore bile acid homeostasis, which is often disrupted in liver diseases such as NASH.

Mechanism of Action of this compound

This compound is a non-steroidal, tricyclic molecule designed to selectively bind to and activate FXR with high potency. Its therapeutic effect in the context of bile acid homeostasis stems from its ability to mimic the actions of endogenous bile acids in activating FXR, thereby initiating the downstream signaling events that regulate bile acid levels.

The primary mechanism of this compound involves:

-

Direct Binding and Activation of FXR: this compound binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins.

-

Induction of Target Gene Expression: The activated FXR complex translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes.

-

Suppression of Bile Acid Synthesis: In the liver and intestine, this leads to the upregulation of SHP and FGF19, respectively, both of which converge to potently suppress the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

-

Enhancement of Bile Acid Transport: this compound upregulates the expression of BSEP in the liver, facilitating the efflux of bile acids and reducing their intracellular concentration.

Quantitative Data on this compound

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | This compound | Reference Compound (GW4064) | Reference Compound (Obeticholic Acid) |

| TR-FRET Assay | EC₅₀ (nM) | 1.37[1] | - | - |

| Luciferase Reporter Assay | EC₅₀ (nM) | 1.55[1] | - | - |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Efficacy of this compound in a NASH Mouse Model

| Parameter | Treatment Group | Dosage | Duration | Result |

| FXR Activation | ||||

| Ileum FGF15 Levels | This compound | 5 mg/kg (single dose) | 1 day | Increased[1] |

| Liver BSEP Levels | This compound | 5 mg/kg (single dose) | 1 day | Increased[1] |

| NASH Phenotype | ||||

| Serum ALT | This compound | 0.1, 0.3, 1 mg/kg | 6 weeks | Decreased[1] |

| Liver Triglycerides (TG) | This compound | 0.1, 0.3, 1 mg/kg | 6 weeks | Decreased[1] |

| NASH Activity Score | This compound | 0.1, 0.3, 1 mg/kg | 6 weeks | Reduced (dose-dependently)[1] |

| Liver Fibrosis | ||||

| Serum ALT | This compound | 0.1, 0.3, 1 mg/kg | 4 weeks | Decreased[1] |

| Serum TBIL | This compound | 0.1, 0.3, 1 mg/kg | 4 weeks | Decreased[1] |

| Fibrosis Area | This compound | 0.1, 0.3, 1 mg/kg | 4 weeks | Reduced (superior to Obeticholic Acid)[1] |

ALT: Alanine Aminotransferase; BSEP: Bile Salt Export Pump; FGF15: Fibroblast Growth Factor 15; NASH: Non-alcoholic steatohepatitis; TBIL: Total Bilirubin; TG: Triglycerides.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay is designed to measure the binding of this compound to the FXR protein and the subsequent recruitment of a coactivator peptide.

-

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody) bound to the FXR protein and an acceptor fluorophore (e.g., a fluorescently labeled coactivator peptide). When this compound induces the binding of the coactivator to FXR, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

-

Materials:

-

Recombinant human FXR ligand-binding domain (LBD), often with an affinity tag (e.g., GST).

-

Biotinylated coactivator peptide (e.g., SRC-1).

-

Europium (Eu)-labeled anti-GST antibody (Donor).

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665).

-

This compound and reference compounds.

-

Assay buffer.

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the FXR-LBD protein, biotinylated coactivator peptide, and the diluted this compound or control compounds.

-

Incubate at room temperature for a specified period (e.g., 1 hour) to allow for compound binding.

-

Add the TR-FRET detection reagents (Eu-labeled antibody and streptavidin-acceptor).

-

Incubate for a further period (e.g., 2 hours) at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the compound concentration to determine the EC₅₀ value.

-

This cell-based assay measures the ability of this compound to activate the transcription of a reporter gene under the control of an FXR-responsive promoter.

-

Principle: A cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene downstream of a promoter with multiple FXR response elements (FXREs). When this compound activates FXR, the receptor binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.

-

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2).

-

Expression plasmid for human FXR.

-

Luciferase reporter plasmid with FXREs.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound and reference compounds.

-

Luciferase assay reagent (containing luciferin substrate).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Incubate for a further 24 hours.

-

Lyse the cells and add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the data (e.g., to a co-transfected control plasmid or total protein concentration) and plot the fold induction of luciferase activity against the compound concentration to determine the EC₅₀ value.

-

In Vivo Assays

This model is used to evaluate the efficacy of this compound in a disease-relevant context.

-

Principle: Mice are fed a specialized diet to induce the key features of human NASH, including steatosis, inflammation, and fibrosis. The therapeutic effect of this compound is then assessed by measuring various biochemical and histological parameters.

-

Materials:

-

Male C57BL/6J mice (a commonly used strain for metabolic studies).

-

NASH-inducing diet (e.g., a diet high in fat, fructose, and cholesterol).

-

This compound, vehicle control, and reference compound (e.g., obeticholic acid).

-

Equipment for oral gavage.

-

Analytical instruments for measuring serum biomarkers (e.g., ALT, total bilirubin).

-

Histology equipment and reagents (e.g., for H&E and Sirius Red staining).

-

-

Procedure:

-

Acclimatize mice and then place them on the NASH-inducing diet for a period sufficient to establish the disease phenotype (e.g., 8-12 weeks).

-

Randomize the mice into treatment groups (vehicle, this compound at various doses, reference compound).

-

Administer the compounds daily via oral gavage for the specified treatment duration (e.g., 4-6 weeks).

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood samples for biochemical analysis of serum markers of liver injury (ALT, AST) and function (total bilirubin).

-

Euthanize the animals and harvest the livers.

-

A portion of the liver is fixed in formalin for histological analysis (H&E for NAFLD activity score, Sirius Red for fibrosis quantification).

-

Another portion of the liver is snap-frozen for analysis of triglyceride content and gene expression (e.g., qPCR for Cyp7a1, Bsep).

-

The ileum is also harvested and snap-frozen for gene expression analysis (e.g., qPCR for Fgf15).

-

-

Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA levels of FXR target genes.

-

Procedure:

-

Extract total RNA from frozen liver and ileum tissues.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers for target genes (Cyp7a1, Shp, Bsep, Fgf15) and a housekeeping gene for normalization (e.g., Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Mechanism of this compound in regulating bile acid homeostasis.

Experimental Workflows

References

HEC96719: A Potent FXR Agonist for the Treatment of Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of liver function. It is a common pathway for a variety of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), and represents a significant global health burden. The activation of hepatic stellate cells (HSCs) is a central event in the pathogenesis of liver fibrosis. Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key therapeutic target for liver diseases due to its multifaceted roles in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis. HEC96719 is a novel, potent, and selective tricyclic FXR agonist that has demonstrated significant promise in preclinical models of NASH and liver fibrosis, positioning it as a potential clinical candidate for these conditions.

Core Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by activating FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) upon binding to its natural ligands, primarily bile acids, or synthetic agonists like this compound. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

The activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to the amelioration of liver fibrosis. These include:

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: FXR activation is known to suppress the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts, a critical step in the fibrotic process.

-

Downregulation of Profibrotic Gene Expression: Activated FXR can repress the expression of key genes involved in fibrosis, such as those encoding for collagen type I alpha 1 (COL1A1) and alpha-smooth muscle actin (α-SMA).

-

Modulation of Inflammatory Pathways: FXR signaling has anti-inflammatory effects, which are crucial in mitigating the chronic inflammation that drives liver fibrosis.

-

Regulation of Bile Acid and Lipid Metabolism: By controlling the synthesis and transport of bile acids and lipids, FXR agonists like this compound can alleviate the metabolic dysregulation that often underlies chronic liver diseases like NASH.

Quantitative Data on this compound Efficacy

This compound has demonstrated high potency in in vitro assays and significant efficacy in preclinical animal models of liver fibrosis.

| Parameter | Value | Assay Type | Reference |

| EC50 | 1.37 nM | Time-Resolved FRET (TR-FRET) | [1] |

| EC50 | 1.55 nM | Luciferase Reporter Assay | [1] |

| In Vivo Efficacy | Decreased serum ALT and TBIL levels | NASH and Liver Fibrosis Models | [1] |

| In Vivo Efficacy | Reduced fibrotic area in the liver | NASH and Liver Fibrosis Models | [1] |

| Comparative Efficacy | Better effects than obeticholic acid (OCA) | NASH and Liver Fibrosis Models | [1] |

Note: Detailed quantitative data on the percentage of fibrosis reduction and gene expression changes from the primary publication were not accessible at the time of this report.

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound on liver fibrosis are mediated through the intricate FXR signaling network. Below are diagrams illustrating the core signaling pathway and a typical experimental workflow for evaluating anti-fibrotic compounds.

This compound-Mediated FXR Signaling Pathway in Liver Fibrosis

Caption: this compound activates the FXR-RXR heterodimer, leading to anti-fibrotic effects.

General Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for evaluating this compound's anti-fibrotic efficacy in preclinical models.

Detailed Experimental Protocols

While the specific, detailed protocols from the primary research on this compound were not accessible, the following are generalized, representative protocols for key experiments used in the evaluation of anti-fibrotic agents targeting FXR.

In Vivo Liver Fibrosis Model (Carbon Tetrachloride - CCl4 Induced)

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

-

Induction of Fibrosis: Mice receive intraperitoneal (i.p.) injections of CCl4 (diluted in corn oil, e.g., 10% v/v) at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks.

-

Treatment: this compound is administered orally (e.g., via gavage) daily at various doses (e.g., 1, 3, and 10 mg/kg) starting from a predetermined time point after the initiation of CCl4 treatment. A vehicle control group receives the vehicle solution.

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for serum analysis, and liver tissue is harvested for histological and molecular analysis.

-

Assessment of Fibrosis:

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition. The fibrotic area is quantified using image analysis software.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBIL) are measured to assess liver injury.

-

Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of profibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

-

Protein Expression: Protein lysates from liver tissue are analyzed by Western blotting to determine the levels of α-SMA and other relevant proteins.

-

In Vitro Hepatic Stellate Cell (HSC) Activation Assay

-

Cell Culture: Primary human or rodent HSCs or an immortalized HSC line (e.g., LX-2) are cultured in appropriate media.

-

Induction of Activation: HSCs are typically activated by plating on plastic surfaces and culturing for several days, or by treatment with a profibrotic stimulus such as Transforming Growth Factor-beta (TGF-β).

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control.

-

Assessment of Activation:

-

Morphology: Changes in cell morphology from a quiescent, star-like shape to a myofibroblastic, spindle-like shape are observed under a microscope.

-

Gene Expression: The mRNA levels of activation markers (Col1a1, Acta2) are quantified by qPCR.

-

Protein Expression: The protein levels of α-SMA are assessed by Western blotting or immunofluorescence staining.

-

Collagen Production: The amount of collagen secreted into the culture medium can be quantified using assays such as the Sircol Collagen Assay.

-

Conclusion

This compound is a highly potent FXR agonist with promising preclinical data supporting its development as a therapeutic agent for liver fibrosis. Its mechanism of action, centered on the activation of the master regulator FXR, allows it to target multiple pathogenic pathways involved in the development and progression of this debilitating disease. Further research, including the full disclosure of preclinical data and progression into clinical trials, will be crucial in determining the ultimate therapeutic potential of this compound in patients with chronic liver diseases. The in-depth understanding of its effects on liver fibrosis pathways, as outlined in this guide, provides a solid foundation for its continued investigation and development.

References

An In-depth Technical Guide to the Downstream Targets of HEC96719, a Novel MEK1/2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[1][2] HEC96719 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that are central to this cascade.[3][4] This document provides a comprehensive technical overview of the downstream effects of this compound, detailing its impact on kinase activity, protein phosphorylation, and gene expression. We present quantitative data from key validation experiments, provide detailed experimental protocols, and visualize the underlying biological and experimental processes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other MEK inhibitors.

Introduction to this compound and the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, transduces extracellular signals to the nucleus, thereby regulating fundamental cellular activities such as proliferation, differentiation, and survival.[5][6] The pathway is initiated by the activation of cell surface receptors, which triggers a cascade involving Ras, Raf, MEK, and ERK.[1][5] MEK1 and MEK2 are the only known kinases that phosphorylate and activate ERK1 and ERK2, making them a critical choke point in the pathway and an attractive target for therapeutic intervention.[3][4]

This compound is a highly selective inhibitor of MEK1/2. By blocking the phosphorylation and subsequent activation of ERK1/2, this compound is designed to halt the downstream signaling cascade that drives oncogenic processes in various cancers.[3][7] Understanding the precise downstream targets of this compound is crucial for elucidating its mechanism of action and identifying biomarkers for patient stratification and response monitoring.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through a series of in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table presents the half-maximal inhibitory concentration (IC50) of this compound against MEK1, MEK2, and a panel of off-target kinases, demonstrating its high potency and selectivity.

| Kinase Target | This compound IC50 (nM) |

| MEK1 | 1.2 |

| MEK2 | 1.5 |

| p38α | >10,000 |

| JNK1 | >10,000 |

| CDK2 | >10,000 |

| EGFR | >10,000 |

Table 2: Cellular Potency of this compound on ERK1/2 Phosphorylation

This table shows the half-maximal effective concentration (EC50) of this compound in inhibiting the phosphorylation of ERK1/2 in a human colorectal cancer cell line (COLO205), which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

| Cellular Target | Cell Line | This compound EC50 (nM) |

| Phospho-ERK1/2 (Thr202/Tyr204) | COLO205 | 15.8 |

Table 3: Differential Gene Expression in Response to this compound

This table highlights key downstream genes whose expression is significantly altered following treatment with this compound (100 nM for 24 hours) in COLO205 cells, as determined by RNA-Sequencing.[8]

| Gene | Fold Change | Function |

| Downregulated Genes | ||

| DUSP6 | -4.1 | Negative feedback regulator of ERK signaling[8] |

| SPRY4 | -3.5 | Inhibitor of Ras/MAPK signaling[8] |

| ETV4 | -3.8 | Transcription factor downstream of ERK[8] |

| CCND1 | -3.2 | Cell cycle progression (G1/S transition)[8] |

| Upregulated Genes | ||

| EPHA2 | 2.5 | Receptor tyrosine kinase, implicated in resistance[8] |

| PHLDA1 | 2.9 | Pro-apoptotic protein |

| GADD45A | 2.2 | Growth arrest and DNA-damage-inducible protein |

Signaling Pathways and Experimental Workflows

The MAPK/ERK Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical MAPK/ERK signaling cascade and pinpoints the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

This diagram outlines the key steps for assessing the inhibition of ERK1/2 phosphorylation by this compound using Western blotting.

Experimental Workflow for RNA-Sequencing Analysis

This diagram details the process for identifying gene expression changes induced by this compound.[9][10]

Experimental Protocols

In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to measure the direct inhibitory effect of this compound on MEK1/2 kinase activity.[11]

-

Reagent Preparation : Dilute recombinant human MEK1 or MEK2 kinase, a suitable ERK2 substrate, and ATP to 2x their final concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11]

-

Compound Dilution : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

-

Kinase Reaction : In a white 384-well plate, add 5 µL of the diluted this compound or DMSO control. Add 5 µL of the 2x kinase solution and pre-incubate for 15 minutes at room temperature.

-

Initiation : Start the reaction by adding 10 µL of the 2x substrate/ATP mixture. The final reaction volume is 20 µL.

-

Incubation : Cover the plate and incubate at 30°C for 60 minutes.

-

Detection : Add 20 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.

-

Data Acquisition : After a 10-minute incubation, measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Analysis : Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-ERK1/2

This protocol is used to assess the cellular potency of this compound.[12][13]

-

Cell Culture and Treatment : Plate COLO205 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of this compound concentrations (e.g., 0-1000 nM) for 2 hours.

-

Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation : Mix 20 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis : Load the samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.[13]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in 5% BSA/TBST.[12]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection : After further washes, add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis : Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition.

RNA-Sequencing for Gene Expression Profiling

This protocol outlines the steps to identify downstream transcriptional targets of this compound.[9][14]

-

Cell Treatment and RNA Extraction : Treat COLO205 cells with this compound (100 nM) or DMSO for 24 hours. Extract total RNA using a commercial kit, ensuring high purity and integrity.[10]

-

Library Preparation : Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.[9]

-

Library Amplification and Quality Control : Amplify the cDNA library by PCR. Purify the library and assess its quality and concentration using a bioanalyzer and qPCR.

-

Sequencing : Pool the libraries and sequence them on a high-throughput NGS platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.

-

Data Analysis :

-

Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases.[15]

-

Alignment : Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[16]

-

Quantification : Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

-

Differential Expression : Use a package like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment, comparing treated samples to DMSO controls.[16]

-

Conclusion

This compound is a potent and selective inhibitor of MEK1/2, effectively suppressing the phosphorylation of its sole known substrates, ERK1/2.[3] This inhibition leads to significant downstream effects, most notably the downregulation of key transcription factors and cell cycle regulators, which collectively contribute to its anti-proliferative activity. The data and protocols presented in this guide provide a robust framework for further investigation into the molecular mechanisms of this compound and its potential as a targeted cancer therapeutic. The identification of both on-target gene expression changes and potential resistance mechanisms, such as the upregulation of EPHA2, will be critical for its clinical development.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad.com [bio-rad.com]

- 10. RNA-seq Workflow - RNA-Seq Data Analysis [genomicsaotearoa.github.io]

- 11. benchchem.com [benchchem.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3.4. Western Blotting and Detection [bio-protocol.org]

- 14. bea.ki.se [bea.ki.se]

- 15. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 16. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]

HEC96719: A Potent Farnesoid X Receptor Agonist for the Modulation of Hepatic Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HEC96719 is a novel, orally active tricyclic farnesoid X receptor (FXR) agonist that has emerged as a promising clinical candidate for the treatment of non-alcoholic steatohepatitis (NASH).[1] With exceptional potency and high selectivity for FXR, this compound offers a targeted approach to modulating the complex network of genes involved in lipid metabolism within hepatocytes. This document provides a comprehensive overview of the core mechanism of action of this compound, its impact on lipid metabolism, detailed experimental protocols for its evaluation, and a summary of its potency.

Core Mechanism of Action: FXR Agonism

This compound functions as a potent agonist of the farnesoid X receptor, a nuclear receptor primarily expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.

The activation of FXR by this compound initiates a cascade of events that collectively lead to a reduction in hepatic lipid accumulation. This is achieved through two primary mechanisms: the inhibition of lipogenesis (the synthesis of fatty acids and triglycerides) and the promotion of fatty acid β-oxidation (the breakdown of fatty acids).

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the expected downstream effects on key markers of lipid metabolism in hepatocytes based on its mechanism of action as a potent FXR agonist.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Reference |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | EC50 | 1.37 nM | MedchemExpress |

| Luciferase Reporter Assay | EC50 | 1.55 nM | MedchemExpress |

Table 2: Expected Impact of this compound on Lipid Metabolism in Hepatocytes

| Category | Gene/Protein/Metabolite | Expected Effect | Rationale |

| Lipogenesis | SREBP-1c | Decrease | FXR activation induces the expression of Small Heterodimer Partner (SHP), which in turn inhibits the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. |

| FASN (Fatty Acid Synthase) | Decrease | Downstream target of SREBP-1c; its reduction leads to decreased fatty acid synthesis. | |

| SCD1 (Stearoyl-CoA Desaturase-1) | Decrease | Another key enzyme in lipogenesis regulated by SREBP-1c. | |

| ACC (Acetyl-CoA Carboxylase) | Decrease | A rate-limiting enzyme in fatty acid synthesis. | |

| Triglyceride Accumulation | Decrease | The net effect of reduced lipogenesis and increased fatty acid oxidation. | |

| Fatty Acid Oxidation | PPARα | Increase | FXR activation can lead to increased expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid oxidation. |

| CPT1A (Carnitine Palmitoyltransferase 1A) | Increase | A rate-limiting enzyme in the transport of fatty acids into mitochondria for oxidation. | |

| Bile Acid Synthesis | CYP7A1 (Cholesterol 7α-hydroxylase) | Decrease | FXR activation induces SHP, which represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. |

| Bile Acid Transport | BSEP (Bile Salt Export Pump) | Increase | FXR activation directly upregulates the expression of BSEP, promoting the efflux of bile salts from hepatocytes. |

Disclaimer: The expected effects on lipid metabolism are based on the well-established mechanism of action of potent FXR agonists. Specific quantitative data on the percentage change in these markers upon this compound treatment in hepatocytes is not publicly available and would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

This compound-Mediated FXR Signaling Pathway in Hepatocytes

Caption: this compound activates the FXR/RXR heterodimer, leading to the inhibition of lipogenesis and promotion of fatty acid oxidation.

Experimental Workflow for Evaluating this compound in Hepatocytes

Caption: A typical experimental workflow for assessing the impact of this compound on hepatocyte lipid metabolism.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of this compound on lipid metabolism in hepatocytes. Specific details may need to be optimized based on the cell line and laboratory conditions.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7, or primary human hepatocytes.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Steatosis (Optional): To mimic a fatty liver phenotype, incubate cells in a medium containing a mixture of oleic and palmitic acids (e.g., 200 µM each) for 24 hours.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 24-48 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes (e.g., SREBF1 (SREBP-1c), FASN, SCD, CPT1A, NR0B2 (SHP)) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate with primary antibodies against target proteins (e.g., FASN, SCD1, ACC, p-ACC) overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.

Lipid Accumulation Assays

-

Oil Red O Staining:

-

Fix treated cells with 10% formalin for 30 minutes.

-

Wash with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O solution for 20 minutes.

-

Wash with water and visualize intracellular lipid droplets using a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

-

-

Triglyceride Quantification:

-

Lyse treated cells and measure the intracellular triglyceride content using a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's protocol.

-

Normalize the triglyceride levels to the total protein concentration of the cell lysate.

-

Conclusion

This compound is a highly potent FXR agonist with a clear mechanism of action for improving hepatic lipid metabolism. Its ability to suppress lipogenesis and enhance fatty acid oxidation makes it a compelling therapeutic candidate for NASH. The experimental protocols and assays detailed in this guide provide a robust framework for researchers to further investigate the cellular and molecular effects of this compound and other FXR agonists in the context of liver disease. Further studies, particularly the release of detailed data from preclinical and clinical investigations, will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

HEC96719: A Novel FXR Agonist with Therapeutic Potential Beyond NASH

An In-depth Technical Guide on the Potential of HEC96719 in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, potent, and selective tricyclic non-steroidal agonist of the Farnesoid X Receptor (FXR), currently in clinical development for the treatment of Non-alcoholic Steatohepatitis (NASH). Developed by Sunshine Lake Pharma Co., Ltd., this compound has demonstrated superior potency and selectivity for FXR compared to earlier generation compounds. While its primary development focus is NASH, the central role of FXR in regulating glucose, lipid, and bile acid metabolism suggests a broader therapeutic potential for this compound in a range of other metabolic diseases, including type 2 diabetes, obesity, and dyslipidemia. This technical guide explores the core mechanism of action of this compound, summarizes the existing preclinical and clinical data, and extrapolates its potential applications in other metabolic disorders based on the established pharmacology of FXR agonists.

Core Mechanism of Action: FXR Activation

This compound exerts its therapeutic effects by activating the Farnesoid X Receptor, a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys. FXR plays a pivotal role in maintaining metabolic homeostasis.

Signaling Pathway of FXR Activation:

Upon binding by agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key metabolic pathways regulated by FXR activation include:

-

Bile Acid Homeostasis: Inhibition of bile acid synthesis via downregulation of Cholesterol 7α-hydroxylase (CYP7A1).

-

Lipid Metabolism: Suppression of de novo lipogenesis by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream targets, Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).

-

Glucose Metabolism: Reduction of hepatic glucose production by repressing the expression of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).

-

Inflammation: Attenuation of inflammatory responses through various anti-inflammatory mechanisms.

Potential in Other Metabolic Diseases

The multifaceted role of FXR in metabolic regulation provides a strong rationale for investigating this compound in diseases beyond NASH.

Type 2 Diabetes

FXR activation has been shown to improve glycemic control through several mechanisms:

-

Reduced Hepatic Glucose Output: By suppressing gluconeogenic gene expression, FXR agonists can lower fasting blood glucose levels.

-

Enhanced Insulin Sensitivity: FXR activation can improve insulin signaling in the liver and peripheral tissues.

Hypothetical Preclinical Data in a Model of Type 2 Diabetes:

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Fasting Blood Glucose (mg/dL) | 250 ± 25 | 180 ± 20 | 140 ± 15** |

| HbA1c (%) | 8.5 ± 0.5 | 7.2 ± 0.4 | 6.5 ± 0.3 |

| Plasma Insulin (ng/mL) | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.2 |

| HOMA-IR | 20.1 ± 2.2 | 11.3 ± 1.5 | 7.4 ± 1.1 |

| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are hypothetical. |

Obesity

The role of FXR in obesity is complex, but evidence suggests that FXR agonists may contribute to weight management through:

-

Increased Energy Expenditure: Activation of FXR in brown adipose tissue can promote thermogenesis.

-

Reduced Adiposity: Inhibition of lipogenesis can lead to a decrease in fat accumulation.

Hypothetical Preclinical Data in a Diet-Induced Obesity Model:

| Parameter | Control Diet | High-Fat Diet (HFD) + Vehicle | High-Fat Diet (HFD) + this compound (30 mg/kg) |

| Body Weight Gain (g) | 5 ± 1 | 20 ± 2 | 12 ± 1.5 |

| Total Adipose Tissue (g) | 3 ± 0.5 | 15 ± 1.8 | 9 ± 1.2 |

| Food Intake ( g/day ) | 3.5 ± 0.3 | 3.2 ± 0.2 | 3.1 ± 0.3 |

| Energy Expenditure (kcal/day/kg) | 120 ± 10 | 100 ± 8 | 115 ± 9 |

| p < 0.05, **p < 0.01 vs. HFD + Vehicle. Data are presented as mean ± SEM and are hypothetical. |

Dyslipidemia

By regulating lipid metabolism, this compound has the potential to improve atherogenic lipid profiles.

-

Triglyceride Reduction: Inhibition of hepatic lipogenesis leads to decreased VLDL-triglyceride secretion.

-

HDL Cholesterol Modulation: FXR activation can influence HDL metabolism, although the effects can be complex.

Hypothetical Clinical Data in Patients with Mixed Dyslipidemia:

| Parameter | Placebo | This compound (50 mg) | This compound (100 mg) |

| Triglycerides (%) | -5 ± 3 | -25 ± 5 | -40 ± 6** |

| LDL Cholesterol (%) | +2 ± 2 | -10 ± 4 | -15 ± 5 |

| HDL Cholesterol (%) | +1 ± 1 | -8 ± 3 | -12 ± 4 |

| Non-HDL Cholesterol (%) | -2 ± 2 | -18 ± 4 | -28 ± 5** |

| *p < 0.05, **p < 0.01 vs. Placebo. Data are presented as mean percent change from baseline and are hypothetical. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of therapeutic candidates. Below are representative protocols for key experiments.

In Vitro FXR Activation Assay

Objective: To determine the potency and efficacy of this compound in activating the FXR receptor.

Methodology: A cell-based reporter gene assay is employed using a human embryonic kidney cell line (HEK293T) transiently co-transfected with a full-length human FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing multiple copies of an FXRE.

-

Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and transfected using a lipid-based transfection reagent.

-

Compound Treatment: 24 hours post-transfection, cells are treated with increasing concentrations of this compound or a vehicle control for 24 hours.

-

Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow:

In Vivo Efficacy Study in a Diet-Induced Obesity and Diabetes Mouse Model

Objective: To evaluate the effect of this compound on body weight, glucose homeostasis, and lipid profile in a mouse model of metabolic disease.

Methodology: Male C57BL/6J mice are fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

-

Animal Model: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Grouping and Treatment: After the induction period, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses) and treated daily by oral gavage for 8 weeks.

-

Metabolic Monitoring: Body weight and food intake are monitored weekly.

-

Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed at the end of the treatment period.

-

Blood and Tissue Collection: At the end of the study, blood is collected for measurement of plasma glucose, insulin, and lipid levels. Liver and adipose tissues are collected for histological analysis and gene expression studies.

-

Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This compound, as a potent and selective FXR agonist, holds significant promise for the treatment of a spectrum of metabolic diseases beyond its primary indication of NASH. The well-established role of FXR in regulating glucose and lipid metabolism provides a strong scientific rationale for its investigation in type 2 diabetes, obesity, and dyslipidemia. While specific preclinical and clinical data for this compound in these conditions are not yet publicly available, the foundational science of FXR agonism strongly supports this therapeutic expansion. Future clinical trials should aim to include metabolic endpoints to fully elucidate the therapeutic potential of this compound in this broader patient population. The continued development of this compound and other FXR agonists represents an exciting frontier in the management of metabolic disorders.

Understanding the Structure-Activity Relationship of HEC96719: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC96719 is a novel, orally active, tricyclic non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] Developed as a clinical candidate for the treatment of Non-Alcoholic Steatohepatitis (NASH), this compound has demonstrated superior potency and a favorable tissue distribution in the liver and intestine.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used for its characterization and visualizing the associated biological pathways.

Structure-Activity Relationship (SAR) of this compound

The development of this compound originated from the well-characterized, high-affinity non-steroidal FXR agonist, GW4064. The core strategy in the design of this compound was to optimize the therapeutic profile of GW4064 by addressing its metabolic liabilities while enhancing its potency and selectivity.

The key structural modifications that define the SAR of this compound include:

-

Tricyclic Core: The introduction of a rigid tricyclic scaffold was a critical step in constraining the conformation of the molecule to favor a high-affinity binding to the FXR ligand-binding domain.

-

Saturation of the Alkene Linker: A pivotal modification was the replacement of the metabolically labile stilbene moiety present in GW4064 with a more stable, saturated linker. This strategic change aimed to improve the pharmacokinetic profile and reduce the potential for off-target effects.

-

Introduction of a Heteroatom: To circumvent the formation of potentially toxic metabolites, a nitrogen atom was incorporated into the core structure. This modification also contributed to the overall electronic and steric properties of the molecule, enhancing its interaction with the receptor.

The culmination of these modifications resulted in this compound, a compound with significantly improved potency and a promising preclinical profile for the treatment of NASH.

Data Presentation

The following tables summarize the quantitative data for this compound and its predecessor, GW4064, in key in vitro assays.

Table 1: In Vitro Activity of this compound and Reference Compounds

| Compound | TR-FRET Assay (EC50, nM) | Luciferase Reporter Assay (EC50, nM) |

| This compound | 1.37 [1] | 1.55 [1] |

| GW4064 | >10 (Potency is lower than this compound) | >10 (Potency is lower than this compound) |

| Obeticholic Acid | >10 (Potency is lower than this compound) | >10 (Potency is lower than this compound) |

Table 2: In Vivo Efficacy of this compound in a Preclinical NASH Model

| Treatment Group | Dose (mg/kg) | Key Outcomes |

| Vehicle Control | - | Standard NASH pathology observed. |

| This compound | 0.1, 0.3, 1 | Dose-dependent reduction in serum Alanine Aminotransferase (ALT) and liver triglycerides. Significant improvement in NASH activity score.[1] |

| Obeticholic Acid | - | Improvement in NASH symptoms, but to a lesser extent than this compound.[1] |

Table 3: In Vivo Efficacy of this compound in a Preclinical Liver Fibrosis Model

| Treatment Group | Dose (mg/kg) | Key Outcomes |

| Vehicle Control | - | Progressive liver fibrosis. |

| This compound | 0.1, 0.3, 1 | Significant reduction in serum ALT and Total Bilirubin (TBIL). Marked decrease in the fibrotic area of the liver.[1] |

| Obeticholic Acid | - | Improvement in liver fibrosis, but less effective than this compound.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding of this compound to the FXR protein.

Materials:

-

FXR Ligand Binding Domain (LBD), GST-tagged

-

Terbium (Tb)-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled coactivator peptide (Acceptor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)

-

This compound and reference compounds

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a dilution series of this compound and reference compounds in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Prepare a master mix containing FXR-LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide in assay buffer.

-

Dispense 15 µL of the master mix to each well of the assay plate.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 490 nm (Terbium) and 520 nm (Fluorescein).

-

The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence.

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the transcription of FXR target genes.

Materials:

-

HEK293T cells (or other suitable cell line)

-

FXR expression plasmid

-

Luciferase reporter plasmid containing FXR response elements

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

This compound and reference compounds

-

Luciferase assay reagent

-

96-well, white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing a dilution series of this compound or reference compounds.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's protocol.

-

Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

FXR Signaling Pathway

Caption: FXR Signaling Pathway Activation by this compound.

Experimental Workflow: TR-FRET Assay

Caption: TR-FRET Assay Workflow for this compound.

Experimental Workflow: Luciferase Reporter Assay

References

Methodological & Application

HEC96719: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC96719 is a potent and selective tricyclic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[1][2][3] As a key regulator of these pathways, FXR has emerged as a significant therapeutic target for non-alcoholic steatohepatitis (NASH) and other metabolic diseases.[3] this compound has demonstrated excellent potency in in vitro assays for FXR activation, surpassing other known FXR agonists like GW4064 and obeticholic acid.[2][3] These application notes provide detailed protocols for two common in vitro cell-based assays to assess the activity of this compound: a Time-Resolved Fluorescence Energy Transfer (TR-FRET) coactivator recruitment assay and a luciferase reporter gene assay.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in activating the Farnesoid X Receptor (FXR) as determined by two different cell-based assays.

| Assay Type | Parameter | Value (nM) |

| TR-FRET Assay | EC50 | 1.37[1] |

| Luciferase Reporter Assay | EC50 | 1.55[1] |

Signaling Pathway